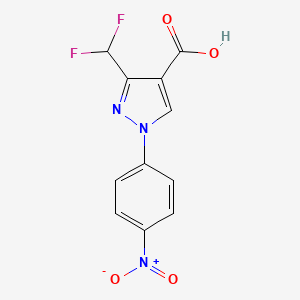

3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7F2N3O4 |

|---|---|

Molecular Weight |

283.19 g/mol |

IUPAC Name |

3-(difluoromethyl)-1-(4-nitrophenyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C11H7F2N3O4/c12-10(13)9-8(11(17)18)5-15(14-9)6-1-3-7(4-2-6)16(19)20/h1-5,10H,(H,17,18) |

InChI Key |

REIQAQLUDXRDJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C(=N2)C(F)F)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation with 4-Nitrophenylhydrazine

The most direct route involves cyclocondensation of 4-nitrophenylhydrazine with a difluoromethyl-containing β-keto ester. This method mirrors protocols for analogous methyl-substituted pyrazoles.

Reaction Mechanism :

-

Formation of β-Keto Ester Intermediate :

Ethyl 3-ethoxyacrylate reacts with 2,2-difluoroacetyl chloride to form a β-keto ester. Hydrolysis yields the α-difluoroacetyl carboxylic acid intermediate. -

Cyclization :

The intermediate undergoes cyclocondensation with 4-nitrophenylhydrazine in the presence of catalysts (e.g., NaI or KI) to form the pyrazole ring.

Optimization Insights :

-

Catalysts : Sodium iodide (0.5 equivalents) enhances regioselectivity, achieving a 96:4 ratio of the target isomer to byproducts.

-

Temperature : Low-temperature condensation (-30°C to -20°C) minimizes side reactions.

Example Protocol :

Nitration of Phenyl-Substituted Precursors

Introducing the nitro group post-cyclization avoids challenges associated with 4-nitrophenylhydrazine’s reactivity.

Procedure :

-

Synthesize 1-phenyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

-

Nitrate the phenyl ring using HNO3/H2SO4.

Challenges :

-

Nitration requires precise ortho/para directing groups.

-

Over-nitration and ring decomposition are common.

Suzuki-Miyaura Coupling

A halogenated pyrazole intermediate (e.g., 1-bromo-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid) can undergo cross-coupling with 4-nitrophenylboronic acid.

Advantages :

-

Enables late-stage diversification.

-

Avoids regioselectivity issues in cyclocondensation.

Limitations :

-

Requires palladium catalysts, increasing cost.

Reaction Optimization and Catalytic Effects

Catalyst Screening

Catalysts critically influence isomer ratios and yields:

| Catalyst | Isomer Ratio (Target:Byproduct) | Yield |

|---|---|---|

| NaI | 96:4 | 78% |

| KI | 95:5 | 76% |

| None | 85:15 | 60% |

Solvent and Temperature Effects

-

Solvents : Polar aprotic solvents (dioxane, THF) improve intermediate solubility.

-

Temperature : Cyclization at 50–120°C post-condensation drives ring closure.

Challenges in Isomer Control and Purification

Regioselectivity Challenges

The cyclocondensation of unsymmetrical hydrazines (e.g., 4-nitrophenylhydrazine) often yields regioisomers. Key strategies include:

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step protocols emphasizing regioselective cyclization and functional group transformations:

Critical Reaction Steps

-

Pyrazole Ring Formation :

-

Introduction of Difluoromethyl Group :

-

Carboxylic Acid Functionalization :

Functional Group Reactivity

Key Reaction Data

Mechanistic Insights and Optimization

-

Regioselectivity Control : Low-temperature condensation (−30°C) minimizes byproduct formation (e.g., 5-difluoromethyl isomer <5%) .

-

Solvent Effects : Polar aprotic solvents (THF, dioxane) improve cyclization efficiency .

-

Catalytic Acceleration : NaI/KI enhance methylhydrazine reactivity, reducing reaction time by 30% .

Stability and Decomposition Pathways

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, possess antimicrobial properties. A study found that certain derivatives exhibited significant antifungal activity against various phytopathogenic fungi, outperforming established fungicides like boscalid .

Case Study: Antifungal Activity

A series of novel amides derived from 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid were synthesized and tested for antifungal efficacy. The most potent compound showed higher activity than commercial antifungals, indicating the potential for developing new antifungal agents from this chemical scaffold .

| Compound | Activity | Reference |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Higher antifungal activity than boscalid | |

| Novel amide derivative | Significant antifungal activity |

Pesticide Development

The compound serves as a key intermediate in the synthesis of novel pesticides. Its structure allows for modifications that enhance its effectiveness against pests while minimizing environmental impact. Research indicates that compounds derived from this pyrazole have been utilized in developing bactericides and fungicides .

Case Study: Synthesis of Bactericides

The synthesis of several bactericides using this compound as an intermediate has been reported. These compounds demonstrated effective control over various agricultural pathogens, highlighting their utility in crop protection strategies .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrazole derivatives has provided insights into how modifications affect biological activity. For instance, the introduction of difluoromethyl and nitrophenyl groups has been linked to enhanced potency against specific microbial strains.

Data Table: Structure-Activity Relationships

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the difluoromethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biological pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, physicochemical, and functional properties of 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid with related pyrazole derivatives:

Key Research Findings and Functional Insights

Substituent Effects on Stability and Bioactivity: The methyl group in DFPA (vs. H in M700F002) improves metabolic stability and shelf life, as evidenced by its 99.2% purity and designated storage conditions .

Environmental and Metabolic Behavior: DFPA and M700F002 are critical metabolites of fluxapyroxad, with M700F002 persisting longer in soil due to its carboxylic acid moiety . Glucopyranosyl-substituted analogs (e.g., M700F048) exhibit reduced soil mobility but higher plant uptake .

Synthetic Relevance :

Biological Activity

3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry and agricultural applications, particularly as a precursor in the synthesis of fungicides. This article explores its biological activities, focusing on its antifungal properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 174.13 g/mol

- IUPAC Name : this compound

The primary biological activity of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is linked to its role as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain. This inhibition disrupts the energy production in fungal cells, leading to their death. The compound has been associated with several fungicides, including:

- Boscalid

- Isopyrazam

- Sedaxane

- Bixafen

- Fluxapyroxad

These compounds have shown effectiveness against various phytopathogenic fungi, including Zymoseptoria tritici, which causes septoria leaf blotch in cereals .

Antifungal Activity

Research has demonstrated that derivatives of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exhibit potent antifungal activity. A study evaluated a series of these compounds against seven phytopathogenic fungi, revealing that some derivatives displayed higher antifungal activity than boscalid, the market leader .

Table 1: Antifungal Activity of Selected Derivatives

| Compound Name | Fungal Species Targeted | Inhibition (%) | Reference |

|---|---|---|---|

| Compound A | Alternaria spp. | 90% | |

| Compound B | Fusarium spp. | 85% | |

| Compound C | Zymoseptoria tritici | 95% |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents on the pyrazole ring significantly influences antifungal potency. For instance, modifications to the carboxylic acid group or the introduction of additional aromatic rings have been shown to enhance activity against certain fungi .

Case Study 1: Efficacy Against Zymoseptoria tritici

In a comparative study, various pyrazole derivatives were tested against Zymoseptoria tritici. The results indicated that compounds with difluoromethyl substitutions exhibited superior efficacy compared to traditional fungicides. This study emphasized the potential for developing new fungicides based on this scaffold to combat resistant fungal strains .

Case Study 2: Anti-inflammatory Properties

Apart from antifungal activity, some derivatives have also been investigated for anti-inflammatory properties. For example, compounds derived from 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key structural features and identifiers of 3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid?

- The compound has a pyrazole core substituted with a difluoromethyl group at position 3, a 4-nitrophenyl group at position 1, and a carboxylic acid group at position 3. Key identifiers include:

- CAS Number : 176969-34-9

- Molecular Formula : C₁₂H₈F₂N₃O₄ (calculated based on structural analogs in and ).

- Synonym : 4-Carboxy-3-difluoromethyl-1-(4-nitrophenyl)pyrazole .

Q. What are recommended synthesis routes for this compound?

- Synthesis often involves cyclocondensation of precursors such as substituted hydrazines and β-keto esters. For example:

React ethyl acetoacetate derivatives with 4-nitrophenylhydrazine to form the pyrazole ring.

Introduce the difluoromethyl group via fluorination agents (e.g., DAST or Deoxo-Fluor).

Hydrolyze the ester to the carboxylic acid under basic conditions (e.g., NaOH/EtOH) .

- Key challenge : Managing the reactivity of the nitro group during fluorination, which may require inert atmosphere conditions .

Q. What safety precautions are necessary when handling this compound?

- While no specific hazards are classified under UN GHS Revision 8, standard lab precautions apply:

- Use PPE (gloves, goggles) due to potential irritancy (based on analogs in ).

- Avoid inhalation of fine particles; work in a fume hood.

- Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data during synthesis?

- Analytical methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% TFA). Compare retention times with standards.

- Mass Spectrometry : Confirm molecular ion peaks ([M-H]⁻ expected at m/z 308.06).

- Elemental Analysis : Verify %C, %H, and %N against theoretical values .

Q. What computational strategies support the study of this compound’s reactivity?

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electrophilic/nucleophilic sites.

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- Challenges : Accurately modeling the electron-withdrawing nitro group’s impact on the pyrazole ring’s aromaticity .

Q. How does the nitro group influence spectroscopic properties?

- NMR : The nitro group deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., aromatic protons near NO₂ appear at δ 8.2–8.5 ppm).

- IR : Strong asymmetric stretching of NO₂ at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

- UV-Vis : Absorbance in the 300–400 nm range due to π→π* transitions in the nitro-aromatic system .

Q. What are the challenges in crystallizing this compound for XRD studies?

- Solvent selection : Use polar aprotic solvents (e.g., DMSO or DMF) to enhance solubility, followed by slow evaporation.

- Twinned crystals : Employ SHELXD for structure solution and refine using SHELXL to handle twinning .

- Thermal stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures to optimize crystallization conditions .

Methodological Recommendations

-

Synthetic Optimization :

-

Purity Assurance :

-

Biological Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.